![molecular formula C16H18N6OS B2826010 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1795477-49-4](/img/structure/B2826010.png)

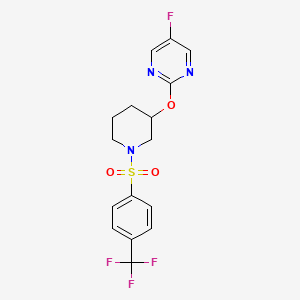

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

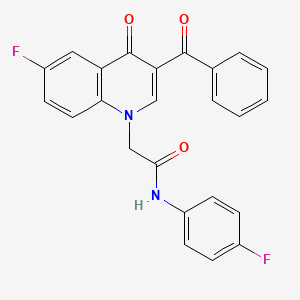

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Assessment

- Innovative heterocycles incorporating a thiadiazole moiety, including derivatives of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, have been synthesized and assessed for insecticidal properties against Spodoptera littoralis (Fadda et al., 2017).

Green Ultrasound Synthesis and Antibacterial Evaluation

- Green ultrasound synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides has been performed, with these compounds showing promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

In Silico Drug-likeness and Microbial Investigation

- A study synthesized and investigated the in silico ADME prediction properties, along with in vitro antibacterial, antifungal, and antimycobacterial activities of 2-substituted-1-(2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, revealing good to moderate activity against bacterial strains (Pandya et al., 2019).

Structure-Activity Relationships in PI3K/mTOR Inhibitors

- Investigations into various 6,5-heterocycles, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide derivatives, have shown potential as inhibitors of PI3Kα and mTOR, with implications in metabolic stability (Stec et al., 2011).

Synthesis and Antimicrobial Activity of Sulphonamide Derivatives

- Research into the synthesis and antimicrobial activity of novel sulphonamide derivatives, including compounds like 2-bromo-N-(phenylsulfonyl)acetamide derivatives, has demonstrated good antimicrobial activity, with some compounds showing high activity against various strains (Fahim & Ismael, 2019).

Discovery of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor

- The discovery of 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggests its potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Synthesis and Antitumor Activity of Novel Derivatives

- The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide has led to the discovery of compounds with promising inhibitory effects on different cell lines, comparable to doxorubicin (Albratty et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds based on a 2h-benzo[d][1,2,3]triazole core have been tested in organic field-effect transistors (ofets) . These compounds are known to interact with electron-donating and electron-withdrawing fragments, playing a critical role in their application as semiconductors .

Mode of Action

The compound interacts with its targets through intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments . The planarity of the structure is crucial for this interaction . The introduction of different substituents allows modulation of the semiconductor donor ability .

Biochemical Pathways

Similar compounds have been used in the development of low-band gap semiconductors with high charge-carrier mobilities . The variation of the HOMO and LUMO energy values through the introduction of different donor and acceptor groups is a common strategy to tune the electronic and optoelectronic properties of these systems .

Result of Action

The compound’s action results in good intramolecular charge transfer, which is critical for its application as a semiconductor in OFET devices . The compounds were tested in a top-contact/bottom-gate thin film transistor architecture, and they behave as p-type semiconductors .

Action Environment

Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates . One-dimensional (1D) organic semiconductors, due to their confined sizes and unique shapes, have proven to exhibit novel properties .

Propiedades

IUPAC Name |

2-(benzotriazol-1-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c23-15(11-22-14-6-2-1-5-13(14)19-20-22)18-10-12-4-3-8-21(12)16-17-7-9-24-16/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYKBDBBRVWYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2825931.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2825934.png)

![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)

![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)

![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)

![2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B2825946.png)

![1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)